N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-11(3)19-14(22)8-21-9-18-15-12-7-10(2)5-6-13(12)20-16(15)17(21)23/h5-7,9,11,20H,4,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZNNOHLFAYKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. The unique structural features of this compound, including its pyrimidoindole framework, suggest possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sec-butyl group and a pyrimido[5,4-b]indole moiety, contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidoindoles have been shown to inhibit cell growth in various cancer cell lines, including those resistant to standard therapies .
- Immunomodulatory Effects : The compound's ability to modulate immune responses has been noted in studies where related compounds acted as adjuvants in vaccine formulations. These compounds enhanced immune responses by activating Toll-like receptors (TLRs), which are crucial for initiating innate immunity .
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, urease inhibition has been observed in related acetamide compounds, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .
Anticancer Activity
A study evaluating the anticancer properties of various pyrimidoindole derivatives found that certain analogs exhibited IC50 values in the nanomolar range against anaplastic lymphoma kinase (ALK) and other cancer-related targets. The results are summarized in the following table:
| Compound | Structure | IC50 (nM) ALK Inhibition | IC50 (nM) Cell Growth Inhibition |
|---|---|---|---|
| 8a | R = Br | 1.3±0.2 | 29.5 |
| 8b | R = Et | 2.1±1.2 | 36.8 |
| 8c | R = n-Pr | 1.0±0.1 | 24.2 |
These findings suggest that modifications to the pyrimidoindole structure can significantly enhance anticancer activity.
Immunomodulatory Effects
In a prime-boost immunization model using an influenza virus vaccine, a related compound was shown to enhance serum IgG responses significantly compared to controls. The study demonstrated that the compound increased both anti-hemagglutinin (HA) and anti-neuraminidase (NA) antibody levels, indicating strong immunological activity .
Comparison with Similar Compounds
Comparison with Similar Pyrimido[5,4-b]indole Derivatives
Structural Variations and Substituent Effects
Pyrimido[5,4-b]indole derivatives are distinguished by modifications to three key regions:
Core substitutions (positions 4, 5, 8).
Acetamide side chain (position 2 or 3).
N-Alkyl/aryl groups on the acetamide moiety.
A comparison of structurally related compounds is provided below:
Key Insights from Structural Comparisons
- N-Alkyl Groups: Cyclohexyl and sec-butyl substituents (as in 1Z105 and the target compound) balance lipophilicity and steric bulk, favoring TLR4 engagement. tert-Butyl groups (e.g., ) reduce solubility and may hinder binding.
- Core Modifications: The 8-methyl group in the target compound likely enhances metabolic stability compared to 8-amino or 8-furan derivatives . Halogenation (e.g., 8-bromo ) may improve binding but introduces synthetic complexity.
Biological Activity :
Q & A
Basic Question: What are the common synthetic routes for constructing the pyrimido[5,4-b]indole core in this compound?
Methodological Answer:
The pyrimido[5,4-b]indole core is typically synthesized via condensation reactions between substituted indole derivatives (e.g., 8-methylindole) and pyrimidinone precursors. For example:
- Step 1: Formation of the indole-pyrimidine hybrid using catalysts like acetic acid or sodium hydroxide under reflux conditions .
- Step 2: Introduction of the sec-butyl acetamide group via nucleophilic substitution or coupling reactions (e.g., using bromoacetamide derivatives in DMF with NaH as a base) .
Key intermediates should be purified via column chromatography and validated using NMR spectroscopy .
Basic Question: How is the structural integrity of intermediates confirmed during synthesis?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical:
- ¹H NMR: Aromatic protons in the pyrimidoindole core appear as doublets (δ 7.2–8.1 ppm), while the sec-butyl group shows characteristic triplet/multiplet patterns (δ 0.8–1.5 ppm) .
- X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in the acetamide side chain .
Advanced Question: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
Systematic optimization involves:
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while THF improves regioselectivity in alkylation steps .
- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for cyclization steps) and minimizes side products .
- Catalyst selection: Pd/C or CuI accelerates coupling reactions, with yields increasing from 45% to 78% in acetamide functionalization .
Advanced Question: How do researchers resolve contradictions in reported biological activity data for pyrimidoindole derivatives?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in anticancer assays) are addressed through:
- Dose-response validation: Re-testing under standardized conditions (e.g., fixed ATP levels in kinase assays) .
- Structural-activity relationship (SAR) studies: Modifying substituents (e.g., replacing sec-butyl with phenylpropyl) to isolate contributing moieties .
- Computational docking: Identifying binding affinity variations due to minor structural changes (e.g., methoxy vs. methylthio groups) .
Advanced Question: What methodologies elucidate the mechanism of action in cellular assays?
Methodological Answer:
- Enzyme inhibition assays: Measure competitive/non-competitive inhibition of target enzymes (e.g., topoisomerase II) using fluorogenic substrates .
- Flow cytometry: Quantify apoptosis induction (e.g., Annexin V/PI staining) in cancer cell lines treated with varying concentrations .
- Transcriptomic profiling: RNA-seq identifies downstream pathways (e.g., p53 activation) affected by the compound .
Advanced Question: How is analytical method validation conducted for purity assessment?
Methodological Answer:
- HPLC-DAD: A C18 column with gradient elution (water/acetonitrile + 0.1% TFA) detects impurities at 254 nm. Acceptance criteria: ≥95% purity .
- LC-MS/MS: Confirms molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of acetamide group at m/z 118) .
- Karl Fischer titration: Quantifies residual water (<0.5% w/w) in lyophilized samples .
Advanced Question: What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-based design: Replace the sec-butyl group with bioisosteres (e.g., cyclopropylmethyl) to reduce off-target interactions .
- Proteomic profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets with high specificity .
- Free-energy perturbation (FEP) calculations: Predict binding energy changes for substituent modifications (e.g., 8-methyl vs. 8-fluoro) .
Advanced Question: How are computational tools applied to predict metabolic stability?
Methodological Answer:
- In silico metabolism: Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions (e.g., CYP3A4 oxidation of the indole ring) .
- MD simulations: Assess stability of the acetamide side chain in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
Advanced Question: What techniques analyze regioselectivity in heterocyclic ring formation?
Methodological Answer:
- Isotopic labeling: ¹³C-labeled precursors track carbon migration during cyclization .
- Kinetic studies: Variable-temperature NMR monitors intermediate formation rates (e.g., ΔG‡ for ring closure) .
Advanced Question: How do counterion choices affect crystallization and bioavailability?
Methodological Answer:
- Salt screening: Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) but may reduce membrane permeability .
- Powder X-ray diffraction (PXRD): Identifies polymorphic forms; mesylate salts often yield stable monoclinic crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
